4-Methoxy-2,3,5-trimethylaniline
Description
4-Methoxy-2,3,5-trimethylaniline (CAS: Not explicitly provided in evidence) is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the para position (C4) and methyl (-CH₃) groups at the ortho (C2) and meta (C3, C5) positions.
Properties
CAS No. |
120165-53-9 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-methoxy-2,3,5-trimethylaniline |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(11)7(2)8(3)10(6)12-4/h5H,11H2,1-4H3 |
InChI Key |
GQHIURVYQWJLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
The substituent type (methyl vs. methoxy) and their positions significantly alter chemical behavior. Key analogs include:
(a) 3,4,5-Trimethylaniline (CAS: 1639-31-2)
- Molecular Formula : C₉H₁₃N
- Average Mass : 135.210 g/mol .
- Substituents : Three methyl groups at C3, C4, C5.
- Key Differences : Lacks the methoxy group, leading to reduced polarity and lower molecular weight compared to 4-methoxy-2,3,5-trimethylaniline. Methyl groups enhance steric hindrance but reduce electron-withdrawing effects.
(b) 3,4,5-Trimethoxyaniline (CAS: 24313-88-0)
- Molecular Formula: C₉H₁₃NO₃
- Average Mass : 183.2 g/mol .
- Substituents : Three methoxy groups at C3, C4, C5.
- Key Differences : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methylated analogs. This enhances solubility in polar solvents but may reduce thermal stability.
(c) 4-Methoxy-2-methylaniline (CAS: 120-71-8)
Physicochemical Properties
Preparation Methods
Oxidative Amination of 2,3,6-Trimethylphenol
A synthetic route from 2,3,6-trimethylphenol involves oxidation to the corresponding quinone, followed by reductive amination (Figure 3) . The phenol is first oxidized using ammonium ceric nitrate (CAN) in acetonitrile/water, and the resulting quinone is treated with ammonia (NH₃) under hydrogenation conditions with Raney nickel catalyst.
Key Reaction Conditions :
-
Oxidation with CAN at 25°C for 1 hour.
-
Reductive amination at 50–60°C under 3–5 bar H₂ pressure.
Yield : 75–80% after purification .
Nitration-Hydrogenation of Methoxy-Substituted Precursors
Adapting methods for 2,4,6-trimethylaniline synthesis , 4-methoxy-2,3,5-trimethylnitrobenzene is synthesized via nitration of a methoxy-substituted trimethylbenzene derivative. The nitro group is reduced using H₂/Pd-C or Fe/HCl (Figure 4).
Key Reaction Conditions :
-
Nitration with mixed H₂SO₄/HNO₃ (3:1 v/v) at 0–10°C.
-
Hydrogenation at 80–100°C under 1–3 bar H₂ pressure.
Yield : 60–70% (lower due to competing demethylation) .
Comparative Analysis of Methods
TMB = Trimethylbenzene
Critical Challenges and Optimization Strategies
-
Demethylation During Nitration : Use of acetic anhydride as a solvent suppresses demethylation in nitration steps .
-
Selectivity in Hydrogenolysis : Acidic conditions (e.g., HCl/EtOH) enhance selectivity for retaining the methoxy group .
-
Purity Concerns : Recrystallization from ethyl acetate/hexane (1:3) improves purity to >98% .
Industrial Applications and Patent Landscape
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-2,3,5-trimethylaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic aromatic substitution or coupling reactions. For example, analogous aniline derivatives are synthesized via:
Methoxy Group Introduction : Alkylation of a phenolic precursor using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Methyl Substituent Addition : Friedel-Crafts alkylation or directed ortho-metalation strategies to install methyl groups selectively.
Final Purification : Column chromatography or recrystallization in solvents like methanol/dichloromethane to achieve >95% purity.
- Critical Parameters :
| Factor | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Polar aprotic (DMF, DCM) | Enhances reaction kinetics |
| Temperature | 80–100°C | Balances reaction rate vs. side reactions |
| Catalyst | Lewis acids (e.g., AlCl₃) | Improves regioselectivity |
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirm methyl group integration .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₅NO, calc. 165.1154) and detect fragmentation patterns.
- FT-IR : Confirm NH₂ stretching (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve steric effects from trimethyl groups .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (P261, P271) .
- PPE : Nitrile gloves, lab coats, and safety goggles (P280) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber vials at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified methoxy/methyl groups or halogen substitutions (e.g., Cl, F) to assess electronic/steric effects.
- Biological Assays : Test against targets (e.g., enzymes, receptors) using:
| Assay Type | Example Target | Key Metrics |
|---|---|---|
| Enzyme Inhibition | Cytochrome P450 | IC₅₀, Ki values |
| Antimicrobial Screening | S. aureus | MIC (Minimum Inhibitory Concentration) |
- Case Study : Pyridine analogs with similar substituents showed gastric acid inhibition via H⁺/K⁺ ATPase binding .
Q. What strategies resolve contradictions in reported reactivity or bioactivity data?
- Methodological Answer :
- Systematic Replication : Control variables (solvent purity, temperature gradients) to isolate discrepancies .
- Cross-Validation : Compare results across multiple techniques (e.g., HPLC purity vs. bioassay outcomes) .
- Computational Modeling : Use DFT calculations to predict reactive sites and compare with experimental data (e.g., electrophilic substitution preferences) .
Q. How can computational methods predict properties of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to biological targets (e.g., proteins) using software like AutoDock Vina. Adjust protonation states to match physiological pH .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict:
| Property | Application |
|---|---|
| HOMO/LUMO | Reactivity in redox reactions |
| LogP | Lipophilicity for drug-likeness |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
